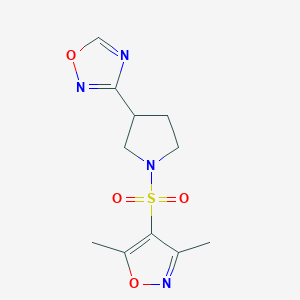
5-(Trifluorométhoxy)-3A,7A-dihydro-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group is particularly valued for its electron-withdrawing properties, which can enhance the metabolic stability and lipophilicity of molecules, making them more effective in biological systems .
Applications De Recherche Scientifique
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine has a wide range of scientific research applications, including:
Biology: Its unique properties make it useful in the study of biological systems, where it can be used to probe the effects of trifluoromethoxy substitution on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine typically involves the introduction of the trifluoromethoxy group into the indazole framework. One common method involves the use of trifluoromethoxylation reagents, which can be prepared through various routes. For example, trifluoromethyl ethers can be synthesized by treating β-hydroxypropionic acid derivatives with sodium hydride, carbon disulfide, and methyl iodide, followed by chlorination with elemental chlorine .
Industrial Production Methods
Industrial production methods for compounds containing the trifluoromethoxy group often involve scalable and operationally simple protocols. These methods typically focus on the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . The resulting trifluoromethoxylated products can be further elaborated through amidation and palladium-catalyzed cross-coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and antimony pentachloride as catalysts . The conditions for these reactions often involve mild temperatures and pressures to ensure the stability of the trifluoromethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine include other trifluoromethoxy-containing molecules, such as trifluoromethyl ethers and trifluoromethylated pyridines and pyrimidines .
Uniqueness
What sets 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine apart from similar compounds is its specific indazole framework combined with the trifluoromethoxy group. This unique structure imparts distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACJLLSGWRTESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2C1NN=C2N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2477032.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2477039.png)
![3-[(5-{4-[(Prop-2-enamido)methyl]benzamido}pyridin-2-yl)oxy]benzamide](/img/structure/B2477040.png)
![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)


![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)


